chemical structure and molecular weight of SPDP-PEG3-acid
chemical structure and molecular weight of SPDP-PEG3-acid
The following technical guide details the chemical identity, physicochemical properties, and application protocols for SPDP-PEG3-acid .
Chemical Structure, Properties, and Bioconjugation Protocols[1]
Chemical Identity & Structure
SPDP-PEG3-acid is a heterobifunctional crosslinker belonging to the discrete PEG (dPEG®) class of reagents. It bridges the gap between hydrophobic crosslinkers and hydrophilic modification, utilizing a polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation in the final conjugate.
Nomenclature and Classification
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Systematic Description: 3-(2-Pyridyldithio)propionyl-PEG3-carboxylic acid (or derivative thereof)
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Class: Heterobifunctional PEG Crosslinker
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Reactive Groups:
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2-Pyridyldithio: Reacts with sulfhydryls (-SH) via disulfide exchange.
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Carboxylic Acid (-COOH): Reacts with primary amines (-NH2) after activation (e.g., with EDC/NHS).
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Physicochemical Data
| Property | Specification |
| Molecular Weight | 347.5 Da |
| Molecular Formula | C |
| Purity | |
| Appearance | Viscous liquid or low-melting solid (temperature dependent) |
| Solubility | Soluble in DMSO, DMF, DCM.[1][3][4][5] Moderate solubility in water (enhanced by PEG).[5][] |
| Storage | -20°C, desiccated, under inert gas (Ar/N |
| CAS Number | Proprietary/Not widely listed (Refer to BroadPharm Catalog BP-28035) |
Structural Visualization
The molecule consists of three distinct functional zones: the cleavable head, the hydrophilic spacer, and the activatable tail.
Mechanism of Action
SPDP-PEG3-acid operates via a two-step conjugation strategy. The PEG3 spacer (containing 3 ethylene oxide units) provides a specific hydrodynamic radius that prevents steric hindrance and improves the water solubility of the labeled molecule—a significant advantage over hydrophobic carbon-chain linkers (like standard SPDP).
Reaction Chemistry
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Amine Coupling (Activation Required): The terminal carboxylic acid is not spontaneously reactive. It must be activated (typically using EDC and NHS/Sulfo-NHS) to form a semi-stable amine-reactive NHS ester. This ester then reacts with primary amines (Lysine residues, N-terminus) to form a stable amide bond.
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Thiol Coupling (Disulfide Exchange): The 2-pyridyldithio group reacts with free sulfhydryls. The reaction releases pyridine-2-thione (a chromophore absorbing at 343 nm), allowing for real-time monitoring of the reaction progress.
Experimental Protocol: Two-Step Conjugation
Objective: Conjugate a protein (Antibody/Enzyme) to a thiol-containing payload using SPDP-PEG3-acid. Prerequisite: Ensure the protein buffer is free of primary amines (Tris, Glycine) and the thiol payload is reduced.
Step 1: Activation of the Carboxyl Group
Since SPDP-PEG3-acid is supplied as a free acid, it must be activated in situ.
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Stock Preparation: Dissolve SPDP-PEG3-acid in dry DMSO or DMF to a concentration of 100 mM.
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Activation Mix:
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Add SPDP-PEG3-acid stock to the activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
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Add EDC (10-fold molar excess over SPDP-PEG3-acid).
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Add NHS (10-fold molar excess over SPDP-PEG3-acid).
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Incubation: React for 15 minutes at room temperature to generate the SPDP-PEG3-NHS active ester.
Step 2: Conjugation to Protein (Amine Reaction)
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Buffer Exchange: Ensure protein is in an amine-free buffer (e.g., PBS, pH 7.2–7.5).
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Mixing: Add the activated SPDP-PEG3-NHS solution to the protein.
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Ratio: Typically 10–50 molar excess of linker to protein, depending on desired loading.
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Incubation: React for 30–60 minutes at room temperature or 2 hours at 4°C.
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Purification (Critical): Remove excess linker and byproducts (EDC urea) using a Desalting Column (e.g., Zeba Spin, Sephadex G-25) equilibrated in PBS-EDTA.
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Note: EDTA (1-5 mM) is crucial here to chelate metals that might oxidize the thiols in the next step.
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Step 3: Conjugation to Thiol Payload
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Reaction: Add the thiol-containing molecule (drug, peptide, or second protein) to the SPDP-modified protein.
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Monitoring: Measure absorbance at 343 nm. The release of pyridine-2-thione (
) indicates successful disulfide exchange. -
Incubation: React overnight at 4°C or 2 hours at room temperature.
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Final Purification: Size exclusion chromatography (SEC) or dialysis to remove unbound payload.
Workflow Diagram
Applications & Troubleshooting
Key Applications
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Antibody-Drug Conjugates (ADCs): The disulfide bond is cleavable in the reducing environment of the cytosol (via glutathione), making this linker ideal for delivering cytotoxic payloads that must be released intracellularly.
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Liposome Modification: The acid group can be conjugated to amine-functionalized lipids, while the SPDP group allows for the attachment of targeting ligands (e.g., Fab fragments).
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Surface Functionalization: Used to introduce cleavable thiol-reactive sites onto amine-coated nanoparticles.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester | Use dry solvents (DMSO/DMF) and use activated ester immediately. Avoid phosphate buffers during activation. |
| Precipitation | Hydrophobicity of payload | Although PEG3 helps, highly hydrophobic drugs may still precipitate. Add up to 20% organic solvent (DMSO) to the reaction buffer. |
| No Release of Pyridine-2-thione | Oxidized Thiols | Ensure the thiol payload is reduced (use TCEP beads) and the buffer contains EDTA to prevent metal-catalyzed oxidation. |
References
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AxisPharm. SPDP PEG Crosslinkers and PEGylated Reagents. Retrieved from [Link]
